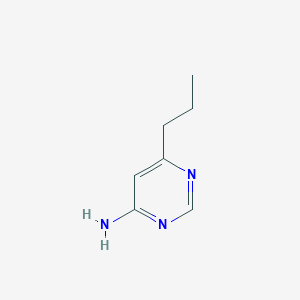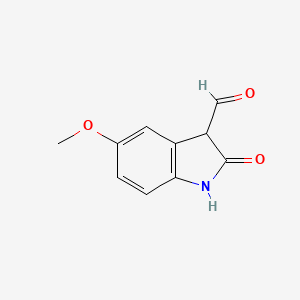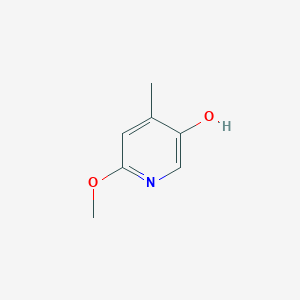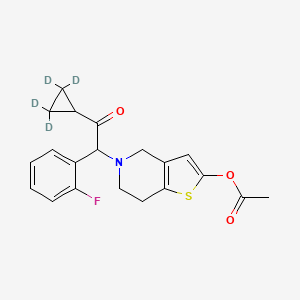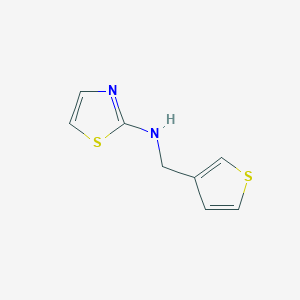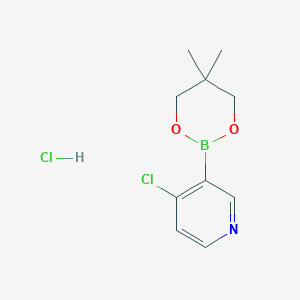
4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine hydrochloride
Übersicht
Beschreibung
4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine hydrochloride is a chemical compound with the CAS Number: 1310403-84-9 . It has a molecular weight of 261.94 and its molecular formula is C10H14BCl2NO2 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13BClNO2.ClH/c1-10(2)6-14-11(15-7-10)8-5-13-4-3-9(8)12;/h3-5H,6-7H2,1-2H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 261.94 . It’s recommended to be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
The research on similar pyridine derivatives highlights the importance of chlorine substitution and its impact on biological activity. For instance, a study on dimethyl 2-methyl-5-(chloropyridin-2-yl)pyrrole-3,4-dicarboxylates demonstrates how the position of the chlorine atom affects herbicidal activity. The structural analysis and molecular modeling provide insights into transport properties and soil binding, emphasizing the compound's utility in agricultural applications (Andrea et al., 1990).
Another study discusses the synthesis and crystal structures of chloromethyl-pyridine derivatives, showcasing the utility of these compounds in further chemical modifications and potential applications in material science and catalysis (Ma et al., 2018).
Potential Biological Activities
Research on heterocyclic systems, such as the synthesis of perhydro[1,3,2]dioxaborinino[5,4-c]pyridine derivatives, indicates high potential for bioactivities in areas such as dermatology and spasmology. This underscores the significance of exploring such compounds for therapeutic applications (Phuong et al., 2017).
Additionally, the exploration of pyridinic cyclic thiophosphorylic esthers with biological activity exemplifies the broad range of potential applications in biochemistry and pharmaceuticals, further highlighting the compound's relevance in scientific research (Musat et al., 1990).
Catalysis and Polymerization
A study on 4-(N,N-Dimethylamino)pyridine hydrochloride explores its use as a recyclable catalyst for acylation, demonstrating the compound's potential in synthetic chemistry and industrial applications. This research provides valuable insights into the reaction mechanisms and efficiency of catalyst regeneration (Liu et al., 2014).
The synthesis of optical isomers and their biological activities also exemplify the compound's utility in developing pharmaceuticals with targeted effects, further reinforcing the importance of stereochemistry in drug design (Sakoda et al., 1992).
Eigenschaften
IUPAC Name |
4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO2.ClH/c1-10(2)6-14-11(15-7-10)8-5-13-4-3-9(8)12;/h3-5H,6-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNNNTJUUDKULC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CN=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675089 | |
| Record name | 4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine hydrochloride | |
CAS RN |
1150271-27-4 | |
| Record name | 4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1487460.png)
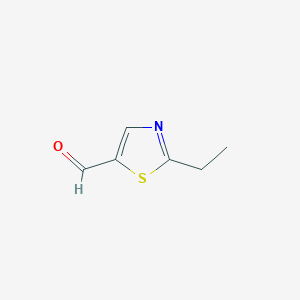
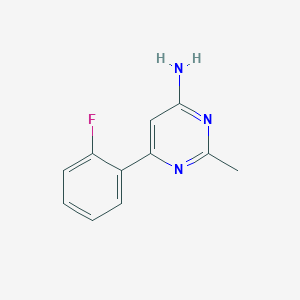
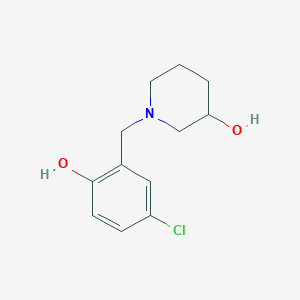
![Methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1487467.png)
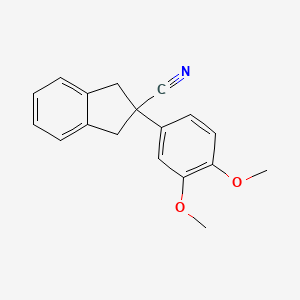
![2-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1487470.png)
